molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Cat. No. B1316601
CAS RN: 5910-56-5
M. Wt: 173.21 g/mol
InChI Key: TYDIQYQCSVGLNJ-UHFFFAOYSA-N
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Patent
US07713957B2

Procedure details

558 mg (4.03 mmol) of methyl 3-aminopropionate hydrochloride was dissolved in 20 ml of 1 N aqueous sodium hydroxide solution. 362 mg (3.00 mmol) of pivaloyl chloride was immediately added to the obtained solution, and they were stirred for 4 hours. 15 ml of 2 N aqueous hydrochloric acid solution was added to the reaction mixture. After extracting with ethyl acetate 3 times followed by drying under anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7]C)=[O:6].[C:9](Cl)(=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11].Cl>[OH-].[Na+]>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9]([NH:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
Cl.NCCC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
362 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extracting with ethyl acetate 3 times
CUSTOM
Type
CUSTOM
Details
by drying under anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C(=O)NCCC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.